![molecular formula C14H15N5O4S B12535963 Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- CAS No. 681462-60-2](/img/structure/B12535963.png)
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, an acetylamino group, and a diazenyl group attached to a 2,4-diaminophenyl moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to form an amino group. The amino group is then acetylated to form the acetylamino derivative. Finally, the diazenyl group is introduced through a diazotization reaction, where the amino group is converted to a diazonium salt, which is then coupled with a 2,4-diaminophenyl compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
- 3-Nitro-benzenesulfonic acid 4-acetylamino-phenyl ester
Uniqueness
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- is unique due to the presence of both acetylamino and diazenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
681462-60-2 |
|---|---|
Molekularformel |
C14H15N5O4S |
Molekulargewicht |
349.37 g/mol |
IUPAC-Name |
3-acetamido-5-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N5O4S/c1-8(20)17-10-5-11(7-12(6-10)24(21,22)23)18-19-14-3-2-9(15)4-13(14)16/h2-7H,15-16H2,1H3,(H,17,20)(H,21,22,23) |
InChI-Schlüssel |
VEXXCIOSFSLTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


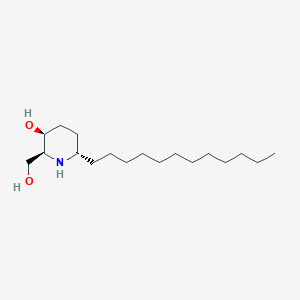

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
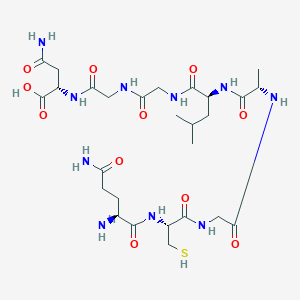
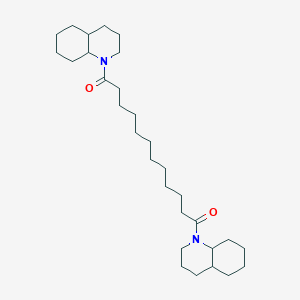
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
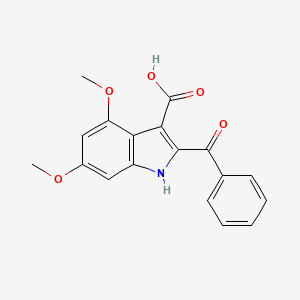
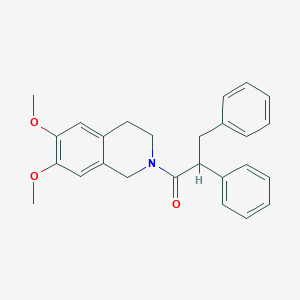
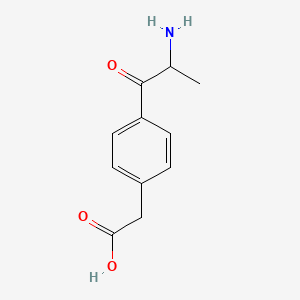
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)

![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

